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molecular formula C10H11NO5S B8530338 2-(Methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde

2-(Methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde

Cat. No. B8530338
M. Wt: 257.27 g/mol
InChI Key: UYHMZHDEUHZVIO-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

A sample of 2-(methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde trimethylene mercaptal (7.66 g, 0.022 mol) dissolved in N,N-dimethylformamide (4.35 mL) and acetone (39.13 mL) was added over a 5-min period through a dropping funnel to a solution of copper (II) oxide (2.09 g, 0.026 mol), copper (II) chloride (7.0 g, 0.055 mol) in acetone (174.0 mL) and heated at reflux. After 2 h at reflux, thin-layer chromatography analysis (SiO2, EtOAc:hexane 1:1) showed disappearance of the starting material and the appearance of a new slightly higher Rf spot which gave a positive result when sprayed with 2,4-DNP. Upon cooling, the reaction was filtered through Celite and the cake was washed with 10% ethanol in dichloromethane. Water (125 mL) and dichloromethane (150 mL) were added to the filtrate. The layers were partitioned and the water layer extracted 2×100 mL dichloromethane. The combined organic layers were washed twice with water (100 mL), dried (Na2SO4), and filtered. Concentration of the filtrate gave a beige solid which was dried in vacuo to give 4.48 g (79%) of 2-(methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde, mp 161°-163° C. (ethanol).
Name
2-(methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde trimethylene mercaptal
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
4.35 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
174 mL
Type
solvent
Reaction Step Four
Quantity
2.09 g
Type
catalyst
Reaction Step Four
Quantity
7 g
Type
catalyst
Reaction Step Four
Quantity
39.13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1S[CH:5]([C:6]2[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:7]=2[NH:16][S:17]([CH3:20])(=[O:19])=[O:18])SCC1.CC[O:24]C(C)=O.CCCCCC.C1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(O)C=1>CN(C)C=O.CC(C)=O.[Cu]=O.[Cu](Cl)Cl>[CH3:20][S:17]([NH:16][C:7]1[CH:8]=[CH:9][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:11][C:6]=1[CH:5]=[O:24])(=[O:19])=[O:18] |f:1.2|

Inputs

Step One
Name
2-(methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde trimethylene mercaptal
Quantity
7.66 g
Type
reactant
Smiles
C1CCSC(C2=C(C=CC(=C2)C(=O)OC)NS(=O)(=O)C)S1
Name
Quantity
4.35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
Step Four
Name
Quantity
174 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
2.09 g
Type
catalyst
Smiles
[Cu]=O
Name
Quantity
7 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Name
Quantity
39.13 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h at reflux
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the appearance of a new slightly higher Rf spot which gave
CUSTOM
Type
CUSTOM
Details
a positive result when
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite
WASH
Type
WASH
Details
the cake was washed with 10% ethanol in dichloromethane
ADDITION
Type
ADDITION
Details
Water (125 mL) and dichloromethane (150 mL) were added to the filtrate
CUSTOM
Type
CUSTOM
Details
The layers were partitioned
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted 2×100 mL dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed twice with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate gave a beige solid which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=C(C=O)C=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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